molecular formula C11H8F6OS B14055655 1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one

1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14055655
M. Wt: 302.24 g/mol
InChI Key: JPARCPBTXZULGG-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C11H8F6OS It is characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes S-trifluoromethylation under visible light irradiation .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl and trifluoromethylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The trifluoromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various targets. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • 1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
  • 1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

Comparison: 1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of the trifluoromethyl and trifluoromethylthio groups on the phenyl ring. This positioning can affect the compound’s chemical reactivity and physical properties, making it distinct from its isomers.

Properties

Molecular Formula

C11H8F6OS

Molecular Weight

302.24 g/mol

IUPAC Name

1-[2-(trifluoromethyl)-6-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8F6OS/c1-6(18)5-7-8(10(12,13)14)3-2-4-9(7)19-11(15,16)17/h2-4H,5H2,1H3

InChI Key

JPARCPBTXZULGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1SC(F)(F)F)C(F)(F)F

Origin of Product

United States

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